molecular formula C7H5ClN2O B2998469 4-chloro-1H-1,3-benzodiazol-2-ol CAS No. 5918-97-8

4-chloro-1H-1,3-benzodiazol-2-ol

Cat. No.: B2998469
CAS No.: 5918-97-8
M. Wt: 168.58
InChI Key: IDGCFJLWZBBNNC-UHFFFAOYSA-N
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Description

4-chloro-1H-1,3-benzodiazol-2-ol is a chemical compound belonging to the benzodiazole family. It possesses a unique chemical structure and exhibits various biological activities

Scientific Research Applications

4-chloro-1H-1,3-benzodiazol-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 4-chloro-1H-1,3-benzodiazol-2-ol are not available, it’s worth noting that compounds with similar structures, such as imidazole, have been used in the development of new drugs . This suggests potential future applications in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1H-1,3-benzodiazol-2-ol typically involves the reaction of 3-chloro-1,2-phenylenediamine with phosgene or its derivatives under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-chloro-1H-1,3-benzodiazol-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed:

    Oxidation: Formation of 4-chloro-1H-1,3-benzodiazol-2-one.

    Reduction: Formation of 4-chloro-1H-1,3-benzodiazol-2-amine.

    Substitution: Formation of various substituted benzodiazoles depending on the nucleophile used.

Comparison with Similar Compounds

4-chloro-1H-1,3-benzodiazol-2-ol can be compared with other similar compounds, such as:

    4-chloro-1H-benzimidazol-2-ol: Similar structure but different biological activities.

    4-chloro-1H-1,3-benzodiazol-2-one: Oxidized form with distinct properties.

    4-chloro-1H-1,3-benzodiazol-2-amine: Reduced form with unique applications.

The uniqueness of this compound lies in its specific chemical structure and the range of biological activities it exhibits, making it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

4-chloro-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGCFJLWZBBNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-benzene-1,2-diamine (0.820 g, 5.75 mmol) and THF (25 mL), was added carbonyl diimidazole (1.12 g, 6.90 mmol) at 0° C. The mixture was stirred for 16 h and allowed to warm to 23° C. A solution of 1M aqueous HCl (25 mL) was added to the reaction mixture at 0° C., followed by water (100 mL) and the mixture was stirred for 1 h. The precipitated solid was filtered and dried under high vacuum for 18 h to yield the titled compound, which was used in the next step without further purification (0.800 g, 83%). MS (ESI/CI): mass calcd. for C7H6ClN2O, 168.0; m/z found, 169.1 [M+H]+. 1H NMR (500 MHz, DMSO-d6): 11.13 (s, 1H), 10.88 (s, 1H), 7.00-6.86 (m, 3H).
Quantity
0.82 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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